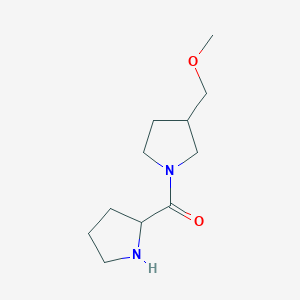

3-(Methoxymethyl)-1-prolylpyrrolidine

Description

Historical Development and Significance of Pyrrolidine-Based Organocatalysts

The field of asymmetric organocatalysis, which utilizes small organic molecules to accelerate chemical reactions and control their stereochemical outcome, has been profoundly influenced by catalysts built upon the pyrrolidine (B122466) framework. The seminal work in this area can be traced back to the early 1970s with the discovery of the proline-catalyzed intramolecular aldol (B89426) reaction, known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction. nih.govmdpi.comnih.gov However, the full potential of pyrrolidine-based catalysts remained largely untapped until the resurgence of organocatalysis in 2000. Key developments by researchers such as List, Barbas, and MacMillan demonstrated that L-proline and its derivatives could effectively catalyze intermolecular aldol and Diels-Alder reactions with high enantioselectivity. nih.govmdpi.comnih.gov

A significant breakthrough occurred in 2005 when Jørgensen and Hayashi independently developed diarylprolinol silyl (B83357) ethers as highly efficient catalysts for the asymmetric functionalization of aldehydes. nih.govmdpi.comnih.gov These discoveries marked a turning point, establishing pyrrolidine-containing structures as "privileged scaffolds" in asymmetric synthesis. unibo.itnih.gov The significance of these catalysts lies in their ability to mimic the function of natural enzymes, activating substrates through the formation of transient enamine or iminium ion intermediates, thereby enabling a wide range of stereoselective transformations under mild and often environmentally benign conditions. unibo.itnih.gov

The Emergence of Prolylpyrrolidine Derivatives as Research Targets

Following the success of proline and its simple derivatives, research efforts expanded to explore more complex structures, including prolylpyrrolidine derivatives. These compounds, which feature a proline moiety attached to another pyrrolidine ring, emerged as intriguing research targets. The rationale behind investigating these chimeric molecules was to create catalysts with enhanced steric bulk and potentially new modes of stereocontrol. The idea was to combine the well-understood catalytic cycle of proline with the structural rigidity and diverse substitution patterns offered by a second pyrrolidine unit. Researchers hypothesized that by modifying the substitution on the second pyrrolidine ring, they could fine-tune the catalyst's electronic and steric properties to improve reactivity and selectivity for specific asymmetric transformations. unibo.it

Academic Rationale and Research Trajectory for 3-(Methoxymethyl)-1-prolylpyrrolidine

There is no available academic literature to construct the specific rationale and research trajectory for 3-(Methoxymethyl)-1-prolylpyrrolidine as an organocatalyst.

Contextualization within Modern Organic Synthesis and Asymmetric Transformations

Pyrrolidine-based organocatalysts are integral to modern organic synthesis, providing a powerful alternative and complement to traditional metal-based catalysts and biocatalysts. nih.gov They have enabled the development of numerous asymmetric transformations that are crucial for the synthesis of complex molecules, particularly in the pharmaceutical industry. researchgate.net The ability to construct chiral molecules with high enantiomeric purity is of utmost importance, as the biological activity of a drug is often dependent on its specific three-dimensional structure. The continued development of new pyrrolidine-based catalysts, including various functionalized derivatives, aims to address ongoing challenges in synthesis, such as expanding the scope of compatible substrates, improving catalyst efficiency at low loadings, and developing reactions with perfect stereocontrol. unibo.it

Structure

3D Structure

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

[3-(methoxymethyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone |

InChI |

InChI=1S/C11H20N2O2/c1-15-8-9-4-6-13(7-9)11(14)10-3-2-5-12-10/h9-10,12H,2-8H2,1H3 |

InChI Key |

AEVDRIUAWZYOOJ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CCN(C1)C(=O)C2CCCN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxymethyl 1 Prolylpyrrolidine

Retrosynthetic Analysis and Key Disconnection Strategies

The primary disconnection strategy involves breaking the amide bond between the proline moiety and the 3-(methoxymethyl)pyrrolidine (B1322829). This approach simplifies the synthesis into two key building blocks: a suitably protected proline derivative and 3-(methoxymethyl)pyrrolidine. This is a convergent approach, allowing for the independent synthesis and optimization of each fragment before their final coupling.

A second disconnection focuses on the 3-(methoxymethyl)pyrrolidine ring itself. This can be approached by disconnecting the methoxymethyl group, leading back to a 3-hydroxymethylpyrrolidine precursor, which can be further simplified to a protected 3-hydroxypyrrolidine. The pyrrolidine (B122466) ring can be conceptually broken down through various cyclization strategies, such as intramolecular nucleophilic substitution.

Key Disconnection Points:

| Disconnection | Precursors | Synthetic Strategy |

| Amide Bond | Protected Proline, 3-(Methoxymethyl)pyrrolidine | Convergent Synthesis |

| C-O Bond (ether) | 3-(Hydroxymethyl)pyrrolidine, Methylating Agent | Functional Group Interconversion |

| C-C Bond (side chain) | 3-Oxo-pyrrolidine derivative, Methoxymethylating reagent | Carbonyl Chemistry |

| C-N and C-C bonds of the ring | Acyclic amino alcohol precursors | Cyclization Reactions |

Stereocontrolled Synthesis of the Pyrrolidine Core with Chiral Purity

Achieving the desired stereochemistry in the pyrrolidine ring is paramount. The two principal strategies for obtaining enantiomerically pure pyrrolidine cores are chiral pool synthesis and asymmetric synthesis.

Chiral Pool Approaches Utilizing Natural Amino Acids

The chiral pool provides a cost-effective and efficient route to enantiomerically pure pyrrolidines by utilizing naturally occurring chiral molecules as starting materials. acs.org L-proline and L-hydroxyproline are common and versatile starting points for the synthesis of substituted pyrrolidines. organic-chemistry.orgmdpi.com

For the synthesis of a 3-substituted pyrrolidine, trans-4-hydroxy-L-proline is a particularly attractive starting material. Although it has the hydroxyl group at the 4-position, established chemical transformations can be employed to invert the stereochemistry or to introduce functionality at the 3-position. A more direct precursor is cis- or trans-3-hydroxy-L-proline. The synthesis can commence with the protection of the amine and carboxylic acid functionalities, followed by modification of the hydroxyl group.

A plausible route starting from a protected 3-hydroxyproline (B1217163) would involve the reduction of the carboxylic acid to a hydroxymethyl group, followed by further chemical manipulation.

Asymmetric Synthesis of Pyrrolidine Precursors

Asymmetric synthesis offers a powerful alternative for constructing the chiral pyrrolidine core when suitable chiral pool precursors are unavailable or when greater flexibility in substitution patterns is required. researchgate.net Methods such as catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides with alkenes can generate highly substituted pyrrolidines with excellent stereocontrol. nih.gov

Another approach is the asymmetric alkylation of glycine (B1666218) derivatives or the use of chiral auxiliaries to direct the formation of the pyrrolidine ring from acyclic precursors. These methods allow for the precise installation of stereocenters.

Introduction and Functionalization of the 3-Methoxymethyl Moiety

The introduction of the methoxymethyl group at the 3-position of the pyrrolidine ring is a critical step. This is typically achieved through the functionalization of a precursor containing a hydroxyl group at the 3-position.

Starting from a protected 3-hydroxypyrrolidine, the hydroxyl group can be converted to a methoxy (B1213986) group via an O-methylation reaction. A common method for this transformation is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate.

Comparison of O-Methylation Reagents:

| Reagent | Base | Solvent | Typical Reaction Conditions | Notes |

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to room temperature | Highly reactive, but also toxic. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) | Dichloromethane (DCM), Acetone (B3395972) | Room temperature | Effective and less volatile than methyl iodide, but highly toxic. |

| Trimethyloxonium tetrafluoroborate (B81430) ((CH₃)₃OBF₄) | Non-nucleophilic base (e.g., proton sponge) | Dichloromethane (DCM) | Room temperature | Powerful methylating agent, useful for less reactive alcohols. |

Alternatively, if the synthesis proceeds through a 3-hydroxymethylpyrrolidine intermediate, the primary alcohol can be similarly methylated.

Construction of the Prolylpyrrolidine Linkage

The formation of the amide bond between the proline derivative and the 3-(methoxymethyl)pyrrolidine is the final key step in a convergent synthesis. This transformation requires the use of peptide coupling reagents to activate the carboxylic acid of a protected proline and facilitate its reaction with the secondary amine of the pyrrolidine derivative.

N-protected proline, for instance, with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, is typically used to prevent self-coupling and other side reactions. A variety of coupling reagents can be employed, each with its own advantages in terms of efficiency, suppression of racemization, and ease of purification.

Common Peptide Coupling Reagents:

| Reagent | Additive(s) | Mechanism | Advantages |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Carbodiimide activation | High yields, well-established. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | N/A | Phosphonium salt activation | Suppresses racemization, effective for hindered couplings. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | HOBt, N,N-Diisopropylethylamine (DIPEA) | Uronium salt activation | Fast reaction times, high yields. |

Following the coupling reaction, the protecting group on the proline nitrogen can be removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the final product, 3-(Methoxymethyl)-1-prolylpyrrolidine.

Development of Convergent and Divergent Synthetic Routes

The synthesis of 3-(Methoxymethyl)-1-prolylpyrrolidine and its analogues can be approached through both convergent and divergent strategies.

A divergent synthesis would be advantageous for creating a library of related compounds. organic-chemistry.org In this strategy, a common intermediate would be synthesized and then elaborated in different ways to produce a variety of final products. For example, a protected 3-hydroxy-1-prolylpyrrolidine could serve as a key intermediate. This intermediate could then be reacted with different alkylating agents to produce a range of 3-alkoxy-1-prolylpyrrolidine analogues, including the target methoxymethyl derivative. Alternatively, the proline moiety could be varied after the formation of the pyrrolidine core.

Comparison of Synthetic Strategies:

| Strategy | Description | Advantages | Disadvantages |

| Convergent | Independent synthesis of key fragments followed by coupling. | High overall yield, flexibility in fragment synthesis. | May require more total steps if fragments are complex. |

| Divergent | Synthesis of a common intermediate that is then elaborated into multiple products. | Efficient for library synthesis, allows for rapid generation of analogues. | Overall yield for any single product may be lower. |

The choice between a convergent and divergent approach depends on the ultimate goal of the synthesis: the efficient production of a single target or the exploration of a range of related chemical structures.

Optimization of Reaction Conditions for Scalable Synthesis

A plausible synthetic route amenable to scale-up involves the synthesis of (S)-3-(methoxymethyl)pyrrolidine from a readily available chiral starting material, such as L-glutamic acid. This intermediate is then coupled with a protected L-proline derivative. The choice of protecting groups, coupling agents, solvents, and reaction temperatures are all critical variables that must be carefully optimized.

Key areas for optimization in a scalable synthesis include:

Starting Material Selection: Utilizing commercially available, inexpensive, and stereochemically pure starting materials is fundamental.

Reagent Selection: Choosing reagents that are effective, safe to handle on a large scale, and result in minimal side products is crucial. This includes the selection of appropriate protecting groups for the amine and carboxylic acid functionalities of proline, as well as the choice of activating agents for the amide bond formation.

Solvent Selection: The ideal solvent should provide good solubility for reactants, be easily removable, have a low environmental impact, and be cost-effective.

Reaction Concentration: Higher concentrations are generally preferred for scalability to reduce solvent usage and improve reactor throughput. However, this must be balanced against potential issues with solubility, viscosity, and heat transfer.

Temperature and Pressure Control: Precise control over reaction temperature is critical for managing reaction kinetics, selectivity, and safety, especially for highly exothermic or endothermic reactions.

Work-up and Purification: Developing a scalable purification strategy that avoids chromatography is highly desirable. Techniques such as crystallization, distillation, and extraction are preferred for large-scale operations.

A significant focus of optimization lies in the amide coupling step between the protected proline and the 3-(methoxymethyl)pyrrolidine moiety. The steric hindrance of the secondary amine in the pyrrolidine ring can make this coupling challenging. A screening of various coupling reagents, bases, and solvents is typically performed to identify the optimal conditions.

Below are illustrative data tables showcasing the kind of optimization studies that would be undertaken for the key amide coupling step.

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | HBTU | DIPEA | DMF | 25 | 12 | 75 |

| 2 | HATU | DIPEA | DMF | 25 | 8 | 88 |

| 3 | PyBOP | DIPEA | CH₂Cl₂ | 25 | 12 | 82 |

| 4 | EDC/HOBt | NMM | CH₂Cl₂ | 25 | 16 | 65 |

| 5 | T3P | Pyridine | EtOAc | 50 | 6 | 92 |

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC) |

|---|---|---|---|---|---|

| 1 | EtOAc | 50 | 6 | 92 | >98% |

| 2 | THF | 50 | 8 | 85 | 97% |

| 3 | CH₂Cl₂ | 40 | 10 | 88 | >98% |

| 4 | Toluene | 60 | 5 | 90 | 96% |

| 5 | Acetonitrile | 50 | 7 | 89 | >98% |

Based on such optimization studies, a set of robust and scalable conditions can be established. For instance, the use of propylphosphonic anhydride (B1165640) (T3P) as a coupling agent in a suitable solvent like ethyl acetate (B1210297) often proves to be highly efficient for large-scale amide bond formations due to its high reactivity, excellent yields, and the easy removal of by-products.

Further process development would focus on telescoping reaction steps to minimize intermediate isolations, thereby reducing processing time and potential material losses. The final purification of 3-(Methoxymethyl)-1-prolylpyrrolidine would ideally be achieved through crystallization to afford a product of high purity suitable for its intended applications, avoiding the need for costly and time-consuming chromatographic methods.

Mechanistic Elucidation of Catalytic Action in 3 Methoxymethyl 1 Prolylpyrrolidine Mediated Reactions

Proposed Enamine/Iminium Catalysis Pathways

Like its parent molecule, L-proline, 3-(Methoxymethyl)-1-prolylpyrrolidine is believed to operate through two primary catalytic cycles: the enamine and iminium pathways. These pathways are central to its ability to catalyze a variety of transformations, including aldol (B89426) and Michael additions.

The enamine pathway is typically initiated by the reaction of the secondary amine of the catalyst with a carbonyl compound, such as a ketone or an aldehyde, to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The stereoselectivity of this step is dictated by the chiral environment provided by the catalyst. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.

The iminium pathway , conversely, involves the reaction of the catalyst with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. The stereochemical outcome is controlled by the catalyst, which effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face. Hydrolysis of the resulting enamine intermediate regenerates the catalyst and furnishes the product.

The presence of the methoxymethyl group at the 3-position of the pyrrolidine (B122466) ring is postulated to influence the steric and electronic properties of these intermediates, thereby affecting the reactivity and selectivity of the catalyzed reactions.

Transition State Characterization and Stereochemical Models

The stereochemical outcome of reactions catalyzed by 3-(Methoxymethyl)-1-prolylpyrrolidine is determined in the transition state of the carbon-carbon bond-forming step. For aldol reactions proceeding via an enamine intermediate, the Zimmerman-Traxler model is often invoked. This model proposes a six-membered, chair-like transition state involving the enamine, the aldehyde, and a molecule that facilitates proton transfer, which in many proline-catalyzed reactions is the carboxylic acid moiety. However, as 3-(Methoxymethyl)-1-prolylpyrrolidine lacks this acidic group, the transition state may involve other species or rely solely on the steric bulk of the catalyst to control stereochemistry.

Computational studies, particularly using Density Functional Theory (DFT), are essential for characterizing these transition states. Such calculations can provide insights into the geometry and energy of competing transition states, helping to rationalize the observed diastereo- and enantioselectivity. The methoxymethyl substituent is expected to play a key role in dictating the preferred conformation of the catalyst and the orientation of the substrates within the transition state assembly.

Role of Non-Covalent Interactions: Hydrogen Bonding and Aromatic Stacking

Non-covalent interactions are critical in stabilizing the transition state and are a key factor in achieving high levels of stereocontrol in organocatalysis. While 3-(Methoxymethyl)-1-prolylpyrrolidine lacks the carboxylic acid group of proline, which is a potent hydrogen bond donor, the ether oxygen of the methoxymethyl group can act as a hydrogen bond acceptor. This interaction could be significant in organizing the substrates in the transition state.

Kinetic and Isotopic Labeling Studies to Validate Reaction Mechanisms

To experimentally validate the proposed reaction mechanisms, kinetic and isotopic labeling studies are invaluable tools. Kinetic studies can help to determine the rate-determining step of the catalytic cycle and provide information about the species involved in this step. For instance, determining the reaction order with respect to the catalyst, substrates, and any additives can support or refute a proposed mechanism.

Kinetic Isotope Effects (KIEs) are a powerful probe for investigating transition state structures. By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A significant primary KIE is indicative of bond breaking or formation involving that atom in the rate-determining step. Secondary KIEs can provide information about changes in hybridization at the labeled position. Such studies on reactions catalyzed by 3-(Methoxymethyl)-1-prolylpyrrolidine would offer definitive insights into the nature of the transition state.

Identification and Characterization of Catalytic Intermediates

The direct observation and characterization of catalytic intermediates, such as the enamine and iminium species, provide compelling evidence for the proposed catalytic cycles. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for this purpose. By carefully designing experiments under conditions that favor the accumulation of an intermediate, it may be possible to obtain structural information.

For example, in situ NMR monitoring of the reaction mixture could reveal the formation of the enamine from the catalyst and the carbonyl substrate. Similarly, the formation of the iminium ion could be detected through characteristic shifts in the NMR spectrum. The stability and reactivity of these intermediates, as influenced by the methoxymethyl substituent, are of particular interest for a comprehensive mechanistic understanding.

Influence of Catalyst Conformation on Reactivity and Selectivity

The conformational flexibility of the pyrrolidine ring and the orientation of the methoxymethyl substituent are critical to the catalytic efficacy of 3-(Methoxymethyl)-1-prolylpyrrolidine. The catalyst's conformation dictates the steric environment around the active site, which in turn governs how the substrates approach each other in the transition state.

Computational modeling and conformational analysis can predict the low-energy conformations of the catalyst and its intermediates. These studies can reveal how the methoxymethyl group might restrict the conformational freedom of the pyrrolidine ring, potentially pre-organizing the catalyst for a more selective transformation. The interplay between the catalyst's conformation and its catalytic performance is a key area of investigation for optimizing catalyst design.

Applications of 3 Methoxymethyl 1 Prolylpyrrolidine in Asymmetric Organocatalysis

Catalysis of Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. Pyrrolidine-based organocatalysts, through the formation of chiral enamines or iminium ions, have emerged as powerful tools for achieving high levels of enantioselectivity in these transformations.

Enantioselective Aldol (B89426) Reactions

The aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds. Organocatalysts derived from proline have been shown to be highly effective in promoting direct asymmetric aldol reactions. While specific data for 3-(methoxymethyl)-1-prolylpyrrolidine is unavailable, fluorous (S)-pyrrolidine sulfonamides have been shown to be efficient promoters for highly enantioselective aldol reactions of ketones and aldehydes with aromatic aldehydes in water. nih.gov These catalysts can often be recovered and reused, adding to their synthetic utility. nih.gov Proline and its derivatives can catalyze direct asymmetric aldol reactions between unmodified acetone (B3395972) and various aldehydes with high enantioselectivities. semanticscholar.org

A variety of proline-based dipeptides and tripeptides have also been developed and applied as organocatalysts in asymmetric aldol reactions, sometimes achieving enantioselectivities up to 97% ee. nih.govmdpi.com

Diastereoselective and Enantioselective Mannich Reactions

The Mannich reaction is a vital tool for the synthesis of β-amino carbonyl compounds, which are prevalent in many natural products and pharmaceuticals. Pyrrolidine-based catalysts are well-suited for this transformation. A two-step synthesis of highly substituted pyrrolidines has been developed, which utilizes an enantioselective Mannich reaction of silyl (B83357) ketene (B1206846) imines with acylhydrazones, followed by a diastereoselective hydroamination. nih.govresearchgate.net Furthermore, an L-proline/Brønsted acid/base system can promote the Mannich reaction of 2-ethoxypyrrolidines or N-substituted 4,4-diethoxybutan-1-amines with various ketones. rsc.org

Asymmetric Michael Additions and Domino Processes

The Michael addition is a conjugate addition reaction crucial for forming carbon-carbon bonds. Diarylprolinol silyl ethers, which are derivatives of (S)-2-(hydroxymethyl)pyrrolidine, have proven to be exceptionally effective catalysts for the asymmetric Michael addition of aldehydes and nitroalkanes to α,β-unsaturated aldehydes and nitroalkenes. acs.orgtohoku.ac.jp These reactions often proceed with excellent diastereo- and enantioselectivities.

For instance, the asymmetric Michael reaction of malononitrile (B47326) with α,β-unsaturated aldehydes catalyzed by a diarylprolinol silyl ether affords the products in good yields and with high enantioselectivities. thieme-connect.com Similarly, the conjugate addition of nitroalkanes to α,β-unsaturated aldehydes using these catalysts provides access to therapeutically useful compounds. acs.org Water-soluble diarylprolinol silyl ether salts have also been developed for asymmetric Michael additions in aqueous media, offering excellent stereoselectivities and catalyst recyclability. nih.gov

| Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | dr | ee (%) |

| Malononitrile | Cinnamaldehyde | 10 | Toluene | 85 | - | 95 |

| Nitromethane | β-Nitrostyrene | 5-10 | Various | High | >20:1 | >99 |

| Aldehydes | Nitroolefins | 10 | Water | High | 99:1 | 99 |

This table presents representative data for diarylprolinol silyl ether-catalyzed Michael additions and may not be specific to 3-(Methoxymethyl)-1-prolylpyrrolidine.

Domino reactions, or cascade reactions, allow for the construction of complex molecules in a single step from simple precursors. Pyrrolidine-based catalysts have been employed in domino processes, such as the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes. rsc.orgnih.gov

Stereoselective α-Aminoxylations and α-Chlorinations

The direct introduction of a heteroatom at the α-position of a carbonyl compound is a highly valuable transformation. Proline and its derivatives have been successfully used to catalyze the direct asymmetric α-aminoxylation of aldehydes and ketones using nitrosobenzene (B162901) as the oxygen source, providing α-anilinoxy carbonyl compounds with excellent enantioselectivity. tohoku.ac.jpelsevierpure.com

In the realm of α-halogenation, organocatalysis has provided a powerful strategy for the enantioselective α-chlorination of aldehydes. organic-chemistry.orgnih.govacs.org Chiral imidazolidinones and other pyrrolidine (B122466) derivatives can mediate the chlorination of a wide range of aldehydes with electrophilic chlorine sources like N-chlorosuccinimide (NCS) or perchlorinated quinones, affording α-chloro aldehydes in high yields and enantioselectivities. organic-chemistry.orgnih.govacs.orgacs.orgorganic-chemistry.org

| Aldehyde | Chlorinating Agent | Catalyst | Solvent | Yield (%) | ee (%) |

| Octanal | Perchlorinated quinone | Imidazolidinone | Acetone | 91 | 92 |

| Propanal | NCS | (2R,5R)-Diphenylpyrrolidine | Dichloroethane | 99 | 94 |

This table illustrates the effectiveness of pyrrolidine-based catalysts in α-chlorination reactions and is not specific to 3-(Methoxymethyl)-1-prolylpyrrolidine.

Other Asymmetric Transformations: Cycloadditions, Alkylations

Pyrrolidine-based organocatalysts are also effective in various cycloaddition reactions. For example, they can catalyze asymmetric [3+2] cycloadditions of azomethine ylides with various dipolarophiles to generate substituted pyrrolidines. researchgate.netmdpi.com Dual catalyst systems involving chiral primary amines have been used for highly enantioselective intermolecular [5+2] cycloadditions of pyrylium (B1242799) ion intermediates with electron-rich alkenes. nih.gov

Information regarding the specific use of 3-(methoxymethyl)-1-prolylpyrrolidine or its close analogs in asymmetric alkylations is limited in the current literature. However, the broader class of chiral pyrrolidine derivatives is known to be effective in various asymmetric alkylation reactions.

Catalysis of Asymmetric Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. Prolinol derivatives have shown utility in catalyzing such transformations. For instance, the electrophilic sulfenylation of β-dicarbonyl compounds represents a method for stereoselective carbon-sulfur bond formation. rsc.org Additionally, N-protected diarylprolinols in combination with trichlorosilane (B8805176) can mediate the asymmetric reduction of carbon-nitrogen double bonds, providing an efficient route to chiral amines. rsc.org The development of new catalytic systems based on proline and its derivatives continues to expand the scope of asymmetric carbon-heteroatom bond-forming reactions. researchgate.net

Computational and Theoretical Investigations of 3 Methoxymethyl 1 Prolylpyrrolidine Systems

Quantum Mechanical Studies (DFT) of Catalyst-Substrate Interactions and Transition States

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of chemical reactions. In the context of 3-(Methoxymethyl)-1-prolylpyrrolidine, DFT is employed to model the interactions between the catalyst and substrates, as well as to locate and characterize the transition states that govern the reaction's rate and stereochemical outcome. acs.orgnih.gov

Research on analogous pyrrolidine-based catalysts demonstrates that DFT calculations can elucidate the mechanism of action, often involving the formation of key intermediates like enamines or iminium ions. acs.org For a hypothetical Michael addition reaction catalyzed by 3-(Methoxymethyl)-1-prolylpyrrolidine, DFT would be used to model the reaction pathway. This involves optimizing the geometries of the reactants, the catalyst-substrate complex, the transition state for the carbon-carbon bond formation, and the final product complex.

A crucial aspect of these studies is the identification of the stereoselectivity-determining transition state. By comparing the energies of the transition states leading to the different stereoisomers (e.g., R vs. S or syn vs. anti), researchers can predict the major product of the reaction. The energy difference between these competing transition states (ΔΔG‡) directly correlates with the enantiomeric or diastereomeric excess observed experimentally. Non-covalent interactions, such as hydrogen bonds and steric repulsion within the transition state structure, are often identified as the key factors controlling the stereochemical outcome. nih.gov

Table 1: Illustrative DFT-Calculated Energy Profile for a Michael Addition Catalyzed by 3-(Methoxymethyl)-1-prolylpyrrolidine

| Species | Relative Energy (kcal/mol) - Path A (pro-R) | Relative Energy (kcal/mol) - Path B (pro-S) |

|---|---|---|

| Reactants + Catalyst | 0.0 | 0.0 |

| Catalyst-Substrate Complex | -5.2 | -5.1 |

| Transition State (TS) | +12.5 | +14.8 |

| Product Complex | -10.3 | -10.1 |

Note: This data is hypothetical and serves to illustrate typical results from DFT studies on similar organocatalytic systems.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While DFT is excellent for studying specific points on a reaction coordinate, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations can reveal the accessible conformations of the 3-(Methoxymethyl)-1-prolylpyrrolidine catalyst and its intermediates, providing a broader understanding of the system's flexibility and dynamics. nih.gov

For a flexible molecule like this catalyst, understanding its conformational preferences is vital. The orientation of the methoxymethyl group and the puckering of the two pyrrolidine (B122466) rings can significantly influence the steric environment of the active site. MD simulations can sample a vast number of conformations, allowing for the identification of the most stable or populated geometries. nih.gov This information is critical for selecting the correct starting structures for more computationally expensive QM calculations of the reaction mechanism.

Furthermore, MD simulations explicitly include solvent molecules, which allows for the investigation of solvent effects on the catalytic cycle. The solvent can influence the stability of charged intermediates and transition states, and can also play a role in the proton transfer steps that are often part of the catalytic cycle. By running simulations in different solvents, one can gain insights into how the reaction medium affects the catalyst's performance.

Prediction of Enantioselectivity and Diastereoselectivity via Computational Modeling

One of the primary goals of computational modeling in asymmetric catalysis is the accurate prediction of enantioselectivity and diastereoselectivity. This is typically achieved by calculating the energy difference between the diastereomeric transition states leading to the different stereoisomers, as determined by QM methods like DFT. rsc.org

The general approach involves:

Conformational Search: Identifying the low-energy conformations of the catalyst-substrate intermediates.

Transition State Search: Locating the transition states for the formation of all possible stereoisomers starting from the low-energy intermediates.

Energy Calculation: Computing the free energies of these transition states at a high level of theory, including corrections for zero-point energy, thermal effects, and solvation.

The predicted enantiomeric excess (ee) or diastereomeric ratio (dr) can then be calculated from the difference in the free energies of the lowest-energy transition states for the competing pathways (ΔΔG‡) using the following relationship derived from transition state theory:

ee (%) = 100 * (k_major - k_minor) / (k_major + k_minor) dr = k_major / k_minor

where the ratio of the rate constants (k_major / k_minor) is proportional to exp(-ΔΔG‡ / RT). Computational studies on similar prolinol ether catalysts have shown good agreement between predicted and experimentally observed stereoselectivities. rsc.orgrsc.org

Table 2: Example of a Computationally Predicted Stereoselectivity

| Parameter | Value |

|---|---|

| Free Energy of TS (pro-R) | 350.12 Hartrees |

| Free Energy of TS (pro-S) | 350.15 Hartrees |

| ΔG‡ (kcal/mol) | 1.88 |

| Predicted Enantiomeric Excess (ee%) at 298 K | 92% |

Note: The values presented are illustrative and based on typical energy differences found in computational studies of organocatalysts.

Analysis of Electronic Structure and Reactivity Descriptors

DFT calculations provide detailed information about the electronic structure of the catalyst and its intermediates. Analysis of this electronic data can reveal important insights into the catalyst's reactivity. Reactivity descriptors derived from conceptual DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and Fukui functions, are often used to rationalize and predict chemical behavior. arabjchem.orgnih.gov

For instance, in enamine catalysis, the HOMO of the enamine intermediate is crucial as it participates in the reaction with an electrophile. A higher HOMO energy indicates a more nucleophilic and reactive enamine. Conversely, in iminium catalysis, the LUMO of the iminium ion is key, as a lower LUMO energy signifies a more electrophilic species, more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and identify regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can help in understanding the non-covalent interactions between the catalyst and the substrate that direct the stereochemical outcome.

Table 3: Illustrative Reactivity Descriptors for a Catalyst Intermediate

| Intermediate | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Enamine | -5.8 | 2.1 | 7.9 |

| Iminium Ion | -9.2 | -1.5 | 7.7 |

Note: This data is hypothetical, intended to show representative values for these types of intermediates.

Hybrid QM/MM Methods for Complex Catalytic Systems

For very large and complex systems, performing full QM calculations can be computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a viable alternative. nih.govsemanticscholar.org The QM/MM approach treats the chemically active part of the system (e.g., the catalyst's active site and the substrates) with a high-level QM method, while the rest of the system (e.g., the bulk of the catalyst structure and solvent) is described using a less computationally demanding MM force field. nih.govresearchgate.net

While 3-(Methoxymethyl)-1-prolylpyrrolidine itself is likely small enough to be fully treated with DFT, QM/MM methods become particularly useful when studying its behavior in more complex environments, such as when it is anchored to a solid support or encapsulated within a larger supramolecular assembly. nih.gov This method allows for the inclusion of the steric and electronic effects of the extended environment on the catalytic reaction, providing a more realistic model of the catalytic system.

In Silico Screening for Novel Reactivity or Improved Performance

Computational chemistry also provides a platform for the in silico screening of new catalyst designs before they are synthesized in the lab. By systematically modifying the structure of 3-(Methoxymethyl)-1-prolylpyrrolidine—for example, by changing the methoxymethyl group to other ether or silyl (B83357) ether groups—researchers can computationally predict how these changes will affect the catalyst's stability, reactivity, and selectivity. mdpi.com

This virtual screening process can rapidly evaluate a large number of potential catalyst candidates, identifying those with the most promising properties for a given reaction. For example, a computational workflow could be designed to:

Generate a library of virtual catalyst analogues.

For each analogue, calculate the energy barrier for the desired reaction.

Calculate the energy difference between the diastereomeric transition states to predict stereoselectivity.

Rank the candidates based on their predicted activity and selectivity.

This approach can significantly accelerate the catalyst development cycle, focusing synthetic efforts on the most promising candidates and fostering a more rational, design-based approach to organocatalysis.

Advanced Characterization Techniques for Elucidating Structure Activity Relationships in 3 Methoxymethyl 1 Prolylpyrrolidine Research

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive methods for determining the absolute configuration of chiral compounds in solution.

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. For a molecule like 3-(Methoxymethyl)-1-prolylpyrrolidine, which may lack a strong chromophore, derivatization might be necessary to enhance the ECD signal. However, modern computational methods, specifically Time-Dependent Density Functional Theory (TDDFT), allow for the theoretical prediction of ECD spectra. By comparing the experimentally measured spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration can be unequivocally assigned.

VCD spectroscopy, the vibrational analogue of ECD, measures the differential absorption of left and right circularly polarized infrared light. researchgate.net VCD is particularly advantageous as it probes the chirality of the entire molecule through its vibrational modes, and every chiral molecule will have a unique VCD spectrum. The comparison of experimental VCD spectra with those predicted by quantum mechanical calculations provides a reliable method for absolute configuration assignment, even for molecules with multiple chiral centers. mdpi.com For 3-(Methoxymethyl)-1-prolylpyrrolidine, VCD could be instrumental in confirming the stereochemistry at the C3 position of the pyrrolidine (B122466) ring.

| Technique | Principle | Application to 3-(Methoxymethyl)-1-prolylpyrrolidine | Expected Outcome |

| ECD | Differential absorption of circularly polarized UV-Vis light by chiral molecules. | Assignment of absolute configuration at the chiral center. | Comparison of experimental and computationally predicted spectra to determine the (R) or (S) configuration. |

| VCD | Differential absorption of circularly polarized infrared light by chiral molecules. researchgate.net | Unambiguous determination of absolute configuration and conformational analysis in solution. ru.nl | A unique spectral fingerprint for each enantiomer, allowing for definitive stereochemical assignment when compared with theoretical calculations. mdpi.com |

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. nih.gov High-resolution, multi-dimensional NMR techniques provide detailed insights into the stereochemistry and conformational preferences of 3-(Methoxymethyl)-1-prolylpyrrolidine in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra confirm the molecular skeleton. Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to assign all proton and carbon signals unambiguously.

The stereochemistry and conformation can be elucidated through the analysis of nuclear Overhauser effects (NOEs) and scalar coupling constants (J-couplings). NOE experiments, like NOESY and ROESY, provide information about through-space proximity of protons, which helps in determining the relative stereochemistry and preferred conformations of the pyrrolidine ring and the methoxymethyl substituent. The pyrrolidine ring can adopt various puckered conformations (e.g., envelope or twist), and the analysis of vicinal proton-proton coupling constants can help in determining the dominant pucker. frontiersin.org For instance, the coupling constants between protons on the pyrrolidine ring can be used to estimate the dihedral angles, providing a detailed picture of the ring's conformation. nih.gov

| NMR Experiment | Information Obtained | Relevance for 3-(Methoxymethyl)-1-prolylpyrrolidine |

| 1D ¹H & ¹³C | Basic structural information and chemical environment of nuclei. | Confirmation of the presence of all functional groups and the carbon skeleton. |

| 2D COSY | Correlation between scalar-coupled protons. | Assignment of protons within the pyrrolidine ring and the methoxymethyl group. |

| 2D HSQC/HMBC | Correlation between protons and directly attached or long-range coupled carbons. | Complete assignment of all proton and carbon signals in the molecule. |

| 2D NOESY/ROESY | Through-space correlations between protons. | Determination of the relative stereochemistry and preferred solution-state conformation. |

| J-coupling Analysis | Information on dihedral angles between adjacent protons. | Elucidation of the pyrrolidine ring pucker and the orientation of the methoxymethyl substituent. frontiersin.org |

X-ray Crystallography of Co-crystals and Catalytic Intermediates

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. While obtaining a suitable single crystal of 3-(Methoxymethyl)-1-prolylpyrrolidine itself might be challenging, the formation of co-crystals with a suitable co-former can facilitate crystallization. japsonline.com

Co-crystallization involves combining the target molecule with another compound to form a new crystalline solid with a unique structure held together by non-covalent interactions. nist.gov The resulting crystal structure would reveal the exact conformation of 3-(Methoxymethyl)-1-prolylpyrrolidine in the solid state and its intermolecular interactions with the co-former. This information is invaluable for understanding its packing motifs and potential for polymorphism.

Furthermore, if 3-(Methoxymethyl)-1-prolylpyrrolidine is used as a catalyst, trapping and crystallizing a catalytic intermediate can provide crucial insights into the reaction mechanism. The X-ray structure of such an intermediate would offer a snapshot of the catalyst-substrate interaction at the atomic level, guiding the design of more efficient catalysts.

Mass Spectrometry (e.g., ESI-MS) for Reaction Monitoring and Intermediate Detection

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules, making it well-suited for studying organic compounds like 3-(Methoxymethyl)-1-prolylpyrrolidine. researchgate.net

In the context of the synthesis of 3-(Methoxymethyl)-1-prolylpyrrolidine, ESI-MS can be used to monitor the progress of the reaction by detecting the consumption of reactants and the formation of the product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Moreover, ESI-MS is highly effective in detecting and characterizing transient intermediates that may be present in the reaction mixture. By coupling the mass spectrometer to a liquid chromatography system (LC-MS), different components of the reaction mixture can be separated before detection, providing cleaner mass spectra. Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest, providing structural information about the intermediates and byproducts. wvu.edu This is particularly useful for elucidating reaction pathways and understanding the formation of impurities.

Chromatographic Techniques (e.g., Chiral HPLC, GC) for Enantiomeric Excess Determination

The determination of the enantiomeric purity or enantiomeric excess (e.e.) is crucial for any chiral compound intended for pharmaceutical or catalytic applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most widely used techniques for this purpose. csfarmacie.cz

Chiral HPLC involves the use of a column packed with a chiral stationary phase that can differentially interact with the two enantiomers of a racemic mixture, leading to their separation. sigmaaldrich.com The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomers. rjptonline.orgmdpi.com For 3-(Methoxymethyl)-1-prolylpyrrolidine, various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), could be screened to find the optimal separation conditions. The ratio of the peak areas of the two enantiomers in the chromatogram is used to calculate the enantiomeric excess.

Alternatively, the enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral stationary phase using standard HPLC or GC methods.

| Chromatographic Method | Principle | Application for 3-(Methoxymethyl)-1-prolylpyrrolidine | Data Obtained |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. csfarmacie.cz | Separation and quantification of the (R) and (S) enantiomers. | Retention times for each enantiomer and their peak areas, allowing for the calculation of enantiomeric excess. |

| GC with Chiral Derivatization | Conversion of enantiomers into diastereomers, which are then separated on a non-chiral column. | An alternative method for determining enantiomeric purity. | Separation of diastereomeric derivatives to quantify the enantiomeric composition. |

Future Directions and Emerging Research Frontiers for 3 Methoxymethyl 1 Prolylpyrrolidine

Integration into Cascade and Multi-catalytic Asymmetric Processes

The development of cascade reactions, where multiple chemical transformations occur in a single pot, represents a significant stride towards more efficient and sustainable chemical synthesis. The integration of 3-(Methoxymethyl)-1-prolylpyrrolidine into such processes is a promising area of research. These one-pot reactions minimize waste by reducing the need for intermediate purification steps, saving both time and resources. beilstein-journals.orgbeilstein-journals.org

Future research is expected to focus on designing novel cascade reactions where 3-(Methoxymethyl)-1-prolylpyrrolidine catalyzes a key asymmetric step, which is then followed by subsequent transformations mediated by other compatible catalysts. The challenge lies in ensuring catalyst compatibility and optimizing reaction conditions to achieve high yields and stereoselectivities for the final product. Multi-catalytic systems, combining the organocatalyst with metal catalysts or enzymes, could unlock transformations that are currently difficult to achieve through single catalytic methods.

A hypothetical example of such a cascade could involve an initial asymmetric Michael addition catalyzed by 3-(Methoxymethyl)-1-prolylpyrrolidine, followed by an in-situ cyclization or cross-coupling reaction catalyzed by a transition metal complex. The successful development of such processes would be highly dependent on the catalyst's stability and reactivity in the presence of other chemical species.

Applications in Flow Chemistry and Continuous Manufacturing

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and improved scalability. spirochem.comeuropa.eu The application of 3-(Methoxymethyl)-1-prolylpyrrolidine in continuous manufacturing is a burgeoning research area with significant industrial potential. researchgate.net Immobilizing the catalyst on a solid support is a key strategy for its use in flow reactors. This allows for the easy separation of the catalyst from the product stream, enabling its reuse and reducing contamination of the final product.

Researchers are exploring various immobilization techniques, such as covalent bonding to polymers or encapsulation in porous materials, to develop robust heterogeneous catalysts based on the 3-(Methoxymethyl)-1-prolylpyrrolidine scaffold. The performance of these immobilized catalysts in packed-bed reactors will be a critical area of investigation, with a focus on maintaining high catalytic activity and stereoselectivity over extended periods. The transition from batch to continuous processes can significantly reduce manufacturing costs and the environmental footprint of chemical production. europa.euresearchgate.net

Table 1: Potential Advantages of Using 3-(Methoxymethyl)-1-prolylpyrrolidine in Flow Chemistry

| Feature | Advantage in Continuous Flow |

| Immobilization | Facilitates catalyst recycling and product purification. |

| Enhanced Safety | Better control over reaction temperature and pressure. europa.eu |

| Scalability | Seamless transition from laboratory-scale to industrial production. spirochem.com |

| Process Control | Precise control over reaction parameters leading to higher consistency. |

Exploration of Novel Substrate Classes and Reaction Types

While 3-(Methoxymethyl)-1-prolylpyrrolidine has demonstrated efficacy in a range of asymmetric transformations, there is considerable scope for expanding its application to new substrate classes and reaction types. Future research will likely target more complex and sterically hindered substrates that are challenging for existing catalytic systems. This could involve the synthesis of chiral molecules with multiple stereocenters, which are often found in biologically active compounds.

Furthermore, the exploration of entirely new reaction types catalyzed by this organocatalyst is a key frontier. This could include novel cycloadditions, multicomponent reactions, and C-H functionalization reactions. Computational studies and high-throughput screening methods will be instrumental in identifying promising new transformations and understanding the underlying reaction mechanisms. The ability to catalyze new types of reactions would significantly broaden the synthetic utility of 3-(Methoxymethyl)-1-prolylpyrrolidine.

Development of Environmentally Benign and Sustainable Catalytic Systems

The principles of green chemistry are increasingly guiding the development of new catalytic processes. rsc.org Future research on 3-(Methoxymethyl)-1-prolylpyrrolidine will undoubtedly focus on creating more environmentally benign and sustainable catalytic systems. This involves several key aspects, including the use of greener solvents, reducing catalyst loading, and developing recyclable catalyst systems.

A major goal is to develop catalytic processes that can be performed in water or other environmentally friendly solvents, reducing the reliance on volatile organic compounds. Additionally, enhancing the catalytic turnover number and frequency will allow for lower catalyst loadings, making the processes more economical and reducing potential product contamination. As mentioned in the context of flow chemistry, the development of recoverable and reusable catalysts is a cornerstone of sustainable chemistry.

Table 2: Strategies for Sustainable Catalysis with 3-(Methoxymethyl)-1-prolylpyrrolidine

| Strategy | Environmental Benefit |

| Use of Green Solvents | Reduces pollution and health hazards. |

| Catalyst Immobilization | Enables catalyst recycling and minimizes waste. |

| Lower Catalyst Loading | Improves process efficiency and reduces costs. |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Methoxymethyl)-1-prolylpyrrolidine, and what critical reaction conditions must be optimized?

- Methodology : Synthesis typically involves multi-step protocols, such as:

- Step 1 : Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., NaH/THF) to prevent unwanted side reactions.

- Step 2 : Methoxymethylation via nucleophilic substitution with methoxymethyl chloride, requiring controlled temperatures (0–5°C) to avoid ring-opening side reactions.

- Step 3 : Deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product.

- Key Conditions : Catalysts like Pd(PPh₃)₄ for cross-coupling steps, anhydrous solvents, and strict pH control during acid/base workup are critical for >80% yields .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 3-(Methoxymethyl)-1-prolylpyrrolidine?

- Methodology :

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients resolves impurities (<0.5% by area).

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) confirms regiochemistry; methoxymethyl protons appear as a singlet at δ 3.3–3.5 ppm, while pyrrolidine protons show splitting patterns consistent with ring conformation .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 199.12) and fragmentation patterns .

Q. How do the physicochemical properties of 3-(Methoxymethyl)-1-prolylprolidine influence its solubility and reactivity in biological assays?

- Methodology :

- LogP : Calculated partition coefficient (LogP = 1.2) via PubChem data predicts moderate lipid solubility, requiring DMSO stock solutions for in vitro studies.

- pKa : The pyrrolidine nitrogen (pKa ~9.5) remains protonated at physiological pH, enhancing water solubility but reducing membrane permeability.

- Stability : Susceptibility to oxidation at the methoxymethyl group necessitates storage under inert gas (e.g., N₂) at –20°C .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituent variations on the pyrrolidine ring?

- Methodology :

- Comparative Synthesis : Prepare analogs with substituents like trifluoromethyl ( ) or phenyl groups () to assess steric/electronic effects.

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities (KD).

- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, Taft steric parameters) with activity trends .

Q. What computational modeling approaches are recommended for predicting the binding interactions of 3-(Methoxymethyl)-1-prolylpyrrolidine with biological targets?

- Methodology :

- Docking Simulations : AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., GPCRs) to identify key hydrogen bonds with the methoxymethyl oxygen.

- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-protein complexes, focusing on pyrrolidine ring flexibility.

- Free Energy Calculations : MM-GBSA to rank binding energies of analogs, validated by experimental IC₅₀ values .

Q. What methodologies are employed to resolve contradictions in biological activity data between structurally similar pyrrolidine derivatives?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies (e.g., ’s comparative table) to identify outliers caused by assay variability (e.g., cell line differences).

- Counter-Screening : Test compounds against off-target receptors (e.g., serotonin transporters) to rule out promiscuous binding.

- Crystallography : Resolve co-crystal structures to confirm binding poses, as seen in studies of trifluoromethyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.